molecular formula C20H23N5O3 B2796458 2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380058-16-0

2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2796458
CAS No.: 2380058-16-0
M. Wt: 381.436
InChI Key: VMPUSRCQUVAIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation of the piperidine ring: The piperidine ring is acylated using 2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl chloride in the presence of a base such as triethylamine.

    Coupling with the pyridine ring: The final step involves the coupling of the acylated piperidine intermediate with 4-cyanopyridine under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-3-carbonitrile
  • 2-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-5-carbonitrile

Uniqueness

The uniqueness of 2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-15(2)23-13-25(20(14)27)11-19(26)24-7-3-4-17(10-24)12-28-18-8-16(9-21)5-6-22-18/h5-6,8,13,17H,3-4,7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUSRCQUVAIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.